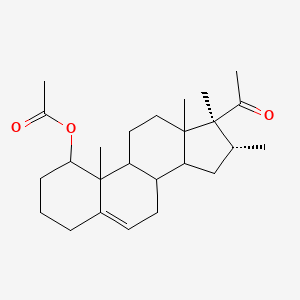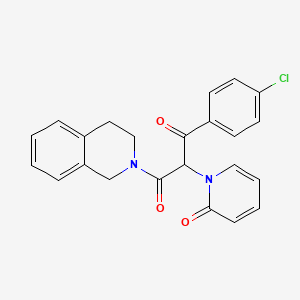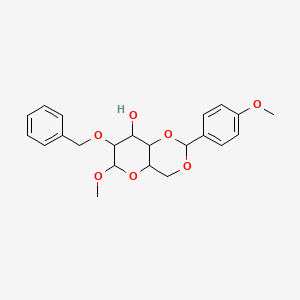
(8xi,9xi,10xi,13xi,14xi,16alpha)-16,17-Dimethyl-20-oxopregn-5-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ACETYL-1,2,9A,11A-TETRAMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-9-YL ACETATE is a complex organic compound with a molecular formula of C23H34O3 . This compound is known for its intricate structure, which includes multiple fused rings and various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-ACETYL-1,2,9A,11A-TETRAMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-9-YL ACETATE involves several steps. One common method includes the acetylation of pregnenolone acetate . The reaction conditions typically involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ACETYL-1,2,9A,11A-TETRAMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-9-YL ACETATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Studies have explored its effects on various biological pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to certain steroids.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may bind to steroid receptors, influencing gene expression and modulating various physiological processes. The pathways involved include those related to hormone regulation and metabolic processes .
Comparison with Similar Compounds
Similar compounds include:
Fludrocortisone acetate: A synthetic mineralocorticoid used in conjunction with hydrocortisone.
β-Sitosterol acetate: Known for its use in reducing cholesterol levels.
11α-Acetoxyprogesterone: A compound with similar structural features used in hormonal therapies. The uniqueness of 1-ACETYL-1,2,9A,11A-TETRAMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-9-YL ACETATE lies in its specific functional groups and the resulting biological activities, which differ from those of the similar compounds listed.
Properties
Molecular Formula |
C25H38O3 |
|---|---|
Molecular Weight |
386.6 g/mol |
IUPAC Name |
[(16R,17S)-17-acetyl-10,13,16,17-tetramethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-1-yl] acetate |
InChI |
InChI=1S/C25H38O3/c1-15-14-21-19-11-10-18-8-7-9-22(28-17(3)27)24(18,5)20(19)12-13-23(21,4)25(15,6)16(2)26/h10,15,19-22H,7-9,11-14H2,1-6H3/t15-,19?,20?,21?,22?,23?,24?,25-/m1/s1 |
InChI Key |
BMCREEPJVHSYOD-QVGBZZFTSA-N |
Isomeric SMILES |
C[C@@H]1CC2C3CC=C4CCCC(C4(C3CCC2([C@@]1(C)C(=O)C)C)C)OC(=O)C |
Canonical SMILES |
CC1CC2C3CC=C4CCCC(C4(C3CCC2(C1(C)C(=O)C)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15020498.png)
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B15020509.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B15020513.png)
![5-(4-chlorophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15020519.png)
![N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B15020526.png)

![2-[4-Bromo-5-methyl-2-(propan-2-YL)phenoxy]-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B15020535.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B15020550.png)

![4-(2-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B15020556.png)
![2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B15020561.png)
![N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B15020569.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B15020576.png)
![5-(3-bromophenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15020588.png)
